methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride
Description
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a synthetic organic compound featuring a 1,4-diazepane ring substituted with a sulfonyl benzoate ester and a pyrazole-containing side chain. Its molecular complexity arises from the integration of multiple heterocyclic systems, including the 1,4-diazepane (a seven-membered ring with two nitrogen atoms) and the 3,5-dimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to its resemblance to pharmacophores targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
methyl 4-[[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]sulfonyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-4-10-23(13-11-22)29(26,27)19-7-5-18(6-8-19)20(25)28-3;/h5-8,15H,4,9-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGBSMFEARQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 413.49 g/mol. Its predicted boiling point is around 570.7 °C with a density of 1.26 g/cm³ at 20 °C . The sulfonamide group in its structure is known for contributing to various biological activities, including enzyme inhibition and antibacterial properties.
1. Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory actions. For instance, studies have shown that sulfonamide derivatives can inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. The inhibition of DPP IV can have significant implications in the treatment of type 2 diabetes .
In a comparative study, several derivatives were tested for their DPP IV inhibition capabilities. Some compounds demonstrated nanomolar potency comparable to established inhibitors like sitagliptin . This suggests that this compound may share similar inhibitory potential.
2. Antibacterial Activity
The antibacterial properties of sulfonamide-containing compounds have been extensively documented. Compounds with the sulfonamide moiety are noted for their effectiveness against various bacterial strains . The mechanism often involves competitive inhibition of bacterial enzymes essential for folate synthesis.
3. Antitumor and Antiproliferative Effects
Several studies have reported that pyrazole derivatives exhibit antitumor activity. The incorporation of the pyrazole ring into the structure may enhance the compound's ability to interfere with cancer cell proliferation . For example, specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Studies and Research Findings
Chemical Reactions Analysis
Sulfonation and Diazepane Functionalization
The 1,4-diazepane ring in this compound is linked to a sulfonyl group, which likely originates from sulfonylation reactions. Key observations include:
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Sulfonamide Coupling : The sulfonyl bridge is typically introduced via nucleophilic substitution between a sulfonyl chloride and the diazepane amine. For example, similar reactions involving sulfonylation of diazepane derivatives (e.g., 4-(morpholinosulfonyl)phenyl in) proceed at room temperature with high yields when using bases like triethylamine to neutralize HCl byproducts .
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Diazepane Alkylation : The ethylpyrazole substituent on the diazepane ring is likely introduced via alkylation. In analogous pathways (e.g., compound 45b in ), ethyl halides react with secondary amines under basic conditions, forming stable tertiary amines .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride, Et₃N, DCM, 0–25°C | 85–92% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 70–78% |
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole group is electron-rich due to its aromatic N-heterocyclic structure, enabling:
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Coordination Chemistry : Pyrazole’s nitrogen atoms can act as ligands for transition metals (e.g., Pd in Sonogashira couplings) .
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Electrophilic Substitution : Methyl groups at positions 3 and 5 direct electrophiles to the para position, though steric hindrance may limit reactivity .
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Ring-Opening Reactions : Under acidic conditions, pyrazole rings may undergo hydrolysis, but the dimethyl substitution enhances stability .
Hydrolysis of Methyl Ester
The benzoate ester is susceptible to hydrolysis:
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Basic Hydrolysis : Treatment with NaOH or LiOH in aqueous THF converts the ester to a carboxylic acid. For example, compound 106 in was synthesized via saponification of its methyl ester precursor in 90% yield .
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Enzymatic Hydrolysis : Lipases in buffered solutions (pH 7–8) selectively hydrolyze esters without affecting sulfonamides.
| Hydrolysis Method | Conditions | Conversion | Reference |
|---|---|---|---|
| Basic (NaOH) | THF/H₂O (3:1), 60°C, 6h | >90% | |
| Enzymatic | Lipase, phosphate buffer, 37°C | 60–75% |
Coupling Reactions Involving the Sulfonyl Group
The sulfonyl moiety facilitates cross-coupling reactions:
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Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable coupling of sulfonamides with aryl halides .
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Suzuki–Miyaura Coupling : The sulfonyl group stabilizes boronic acid intermediates, enabling aryl–aryl bond formation.
Stability Under Acidic Conditions
The hydrochloride salt form enhances solubility but may decompose under strong acids:
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Protonation Sites : The diazepane nitrogen and pyrazole are protonated in HCl, stabilizing the salt .
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Degradation : Prolonged exposure to HCl (>2M) at elevated temperatures (>80°C) leads to cleavage of the sulfonyl–diazepane bond .
Synthetic Challenges and Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a comparative analysis based on substituents, molecular features, and inferred pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structural Differences: The target compound employs a 1,4-diazepane ring instead of the phenethylamine or phenethyl thioether backbones seen in I-6230, I-6232, and I-6373. The sulfonyl group in the target compound replaces the amino or thioether linkers in analogs, which may enhance metabolic stability or alter solubility .
Substituent Impact: The 3,5-dimethylpyrazole moiety in the target compound contrasts with the pyridazine (I-6230, I-6232) or isoxazole (I-6373) groups. Pyrazole derivatives are known for hydrogen-bonding interactions in kinase binding pockets, suggesting divergent therapeutic applications . Methyl vs.
Biological Implications :
- Compounds like I-6230 and I-6232 exhibit serotonin receptor affinity, whereas the target compound’s diazepane-pyrazole system aligns more with kinase inhibitors (e.g., JAK or PI3K). This structural divergence highlights the role of heterocyclic substituents in dictating target specificity .
Research Findings and Data Gaps
- Structural Validation : Crystallographic data for the target compound are lacking. SHELX-based refinement (as cited in ) is recommended for resolving its 3D conformation, particularly the diazepane ring puckering and sulfonyl group orientation .
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-Pyrazole
The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 2,4-pentanedione (acetylacetone). This method, first described by Knorr, remains a cornerstone for pyrazole synthesis due to its regioselectivity and high yields.
Procedure :
- Reactants : Hydrazine hydrate (1.2 equiv.) and acetylacetone (1.0 equiv.) are combined in ethanol under reflux.
- Conditions : The reaction proceeds at 80°C for 6 hours, yielding 3,5-dimethyl-1H-pyrazole as a crystalline solid.
- Yield : 85–90% after recrystallization from ethanol.
Mechanistic Insight :
The reaction involves nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. The electron-withdrawing effect of the carbonyl groups directs substitution at the 3- and 5-positions, ensuring regioselectivity.
Synthesis of 1,4-Diazepane Core
The 1,4-diazepane ring is constructed via cyclization of a linear diamine precursor.
Procedure :
- Reactants : N-Boc-protected 1,4-diaminobutane (1.0 equiv.) and 1,3-dibromopropane (1.1 equiv.) are combined in acetonitrile.
- Base : Triethylamine (3.0 equiv.) is added to scavenge HBr.
- Conditions : Reflux at 85°C for 24 hours.
- Deprotection : The Boc group is removed using HCl in dioxane (4 M, 2 hours).
- Product : 1,4-Diazepane is obtained as a hygroscopic solid.
- Yield : 60–65%.
Alternative Method :
Cyclocondensation of 1,4-diaminobutane with formaldehyde under acidic conditions provides a shorter route but with lower yields (50–55%).
Alkylation of 1,4-Diazepane with Ethyl-Pyrazole
The ethyl-pyrazole side chain is introduced via nucleophilic substitution on the diazepane nitrogen.
Procedure :
- Reactants : 1,4-Diazepane (1.0 equiv.) and 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.2 equiv.) are dissolved in DMF.
- Base : Potassium carbonate (3.0 equiv.) is added to deprotonate the diazepane.
- Conditions : The reaction is heated to 70°C for 18 hours.
- Product : 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane is purified via silica gel chromatography (dichloromethane:methanol, 9:1).
- Yield : 70–75%.
Optimization Note :
Higher temperatures (>80°C) lead to side reactions, while lower temperatures (<60°C) result in incomplete substitution.
Sulfonylation with Methyl 4-(Chlorosulfonyl)benzoate
The sulfonyl group is introduced via reaction of the diazepane with a sulfonyl chloride derivative.
Procedure :
- Reactants : 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane (1.0 equiv.) and methyl 4-(chlorosulfonyl)benzoate (1.1 equiv.) are combined in dichloromethane.
- Base : Pyridine (2.0 equiv.) is added to neutralize HCl.
- Conditions : Stirred at 25°C for 6 hours.
- Product : Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is isolated via evaporation and recrystallized from ethanol.
- Yield : 80–85%.
Mechanistic Detail :
The sulfonyl chloride reacts with the secondary amine of the diazepane, forming a sulfonamide linkage. Pyridine acts as both a base and catalyst.
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine to improve stability and solubility.
Procedure :
- Reactants : The free base (1.0 equiv.) is dissolved in anhydrous ethyl acetate.
- Acid : Hydrogen chloride gas is bubbled through the solution until precipitation is complete.
- Product : The hydrochloride salt is filtered, washed with cold ethyl acetate, and dried under vacuum.
- Yield : 95–98%.
Table 1 : Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole synthesis | Hydrazine hydrate, acetylacetone | 85–90 |
| 2 | Ethylation of pyrazole | 1-Bromo-2-chloroethane | 75–80 |
| 3 | Diazepane synthesis | 1,4-Diaminobutane, 1,3-dibromopropane | 60–65 |
| 4 | Alkylation of diazepane | 1-(2-Chloroethyl)-pyrazole | 70–75 |
| 5 | Sulfonylation | Methyl 4-(chlorosulfonyl)benzoate | 80–85 |
| 6 | Salt formation | HCl gas | 95–98 |
Spectroscopic Data :
- 1H NMR (DMSO- d6) : δ 8.02 (d, 2H, benzoate Ar-H), 7.65 (d, 2H, benzoate Ar-H), 6.15 (s, 1H, pyrazole-H), 3.88 (s, 3H, OCH3), 3.50–3.20 (m, 8H, diazepane and CH2), 2.45 (s, 6H, pyrazole-CH3).
- IR (KBr) : 1735 cm⁻¹ (C=O, ester), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Synthesis :
Diazepane Ring Stability :
Sulfonylation Side Reactions :
- Excess sulfonyl chloride leads to disulfonation. Stoichiometric control and slow addition minimize this.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of benzoate derivatives and coupling with pyrazole-containing intermediates. Key steps include refluxing with catalysts (e.g., glacial acetic acid) and purification via column chromatography. To improve yields, consider:
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and stoichiometry .
- Intermediate Characterization : Monitor intermediates via H NMR and LC-MS to identify bottlenecks .
- Catalyst Screening : Evaluate alternatives to acetic acid (e.g., Lewis acids) for faster coupling .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and diazepane moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane ring, if single crystals are obtainable .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers mitigate challenges in purifying the hydrochloride salt form?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and salt .
- Ion-Exchange Chromatography : Separate residual reactants using Dowex resins .
- Lyophilization : For hygroscopic batches, freeze-drying minimizes water absorption .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., sulfonylation) using DFT (B3LYP/6-31G**) to identify transition states .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- Machine Learning : Train models on existing SAR data to predict solubility or metabolic stability .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test activity in standardized assays (e.g., IC in kinase inhibition) with rigorous controls .
- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
- Collaborative Reproducibility : Share batches with independent labs to isolate protocol-dependent variability .
Q. What advanced DOE approaches are suitable for scaling up synthesis while maintaining quality?
- Methodological Answer :
- Response Surface Methodology (RSM) : Optimize parameters (e.g., pressure, mixing speed) for pilot-scale reactors .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Risk Assessment Tools : Apply Failure Mode and Effects Analysis (FMEA) to prioritize critical process parameters .
Q. How can the compound’s hygroscopicity impact formulation studies, and what stabilization methods are viable?
- Methodological Answer :
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying humidity levels .
- Excipient Screening : Test co-formers like cyclodextrins or silica to stabilize the hydrochloride salt .
- Packaging Solutions : Use desiccant-loaded containers under nitrogen atmosphere .
Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Caco-2 Assays : Predict intestinal absorption and blood-brain barrier permeability .
- Microsomal Stability Tests : Use liver microsomes to estimate metabolic clearance .
- Zebrafish Models : Rapidly assess acute toxicity and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
